

# Technical Guide: 1-(4-Bromopiperidin-1-yl)ethanone (CAS 1082915-85-2)

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## Compound of Interest

Compound Name: 1-(4-Bromopiperidin-1-yl)ethanone

Cat. No.: B1291871

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **1-(4-Bromopiperidin-1-yl)ethanone**, a key intermediate in pharmaceutical and chemical synthesis. It covers its physicochemical properties, safety and handling protocols, and its role as a versatile building block in the development of more complex molecules.

## Core Properties and Specifications

**1-(4-Bromopiperidin-1-yl)ethanone** is a heterocyclic compound frequently utilized in medicinal chemistry and organic synthesis. Its structural features, particularly the acetylated piperidine ring with a bromine substituent, make it a valuable precursor for introducing the 4-bromopiperidine moiety into larger molecular scaffolds.

## Physicochemical Data

The fundamental properties of **1-(4-Bromopiperidin-1-yl)ethanone** are summarized in the table below. These values are compiled from various chemical suppliers and databases.

Property	Value	Reference
CAS Number	1082915-85-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>7</sub> H <sub>12</sub> BrNO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Molecular Weight	206.08 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Physical Form	Solid	<a href="#">[1]</a>
Purity	Typically available as 95% or higher	<a href="#">[1]</a>
SMILES Code	CC(N1CCC(Br)CC1)=O	<a href="#">[2]</a>
InChI Key	IJQWPBRRNBHHRW-UHFFFAOYSA-N	<a href="#">[1]</a>
InChI	InChI=1S/C7H12BrNO/c1-6(10)9-4-2-7(8)3-5-9/h7H,2-5H2,1H3	<a href="#">[1]</a>

## Storage and Stability

Proper storage is crucial to maintain the integrity of the compound.

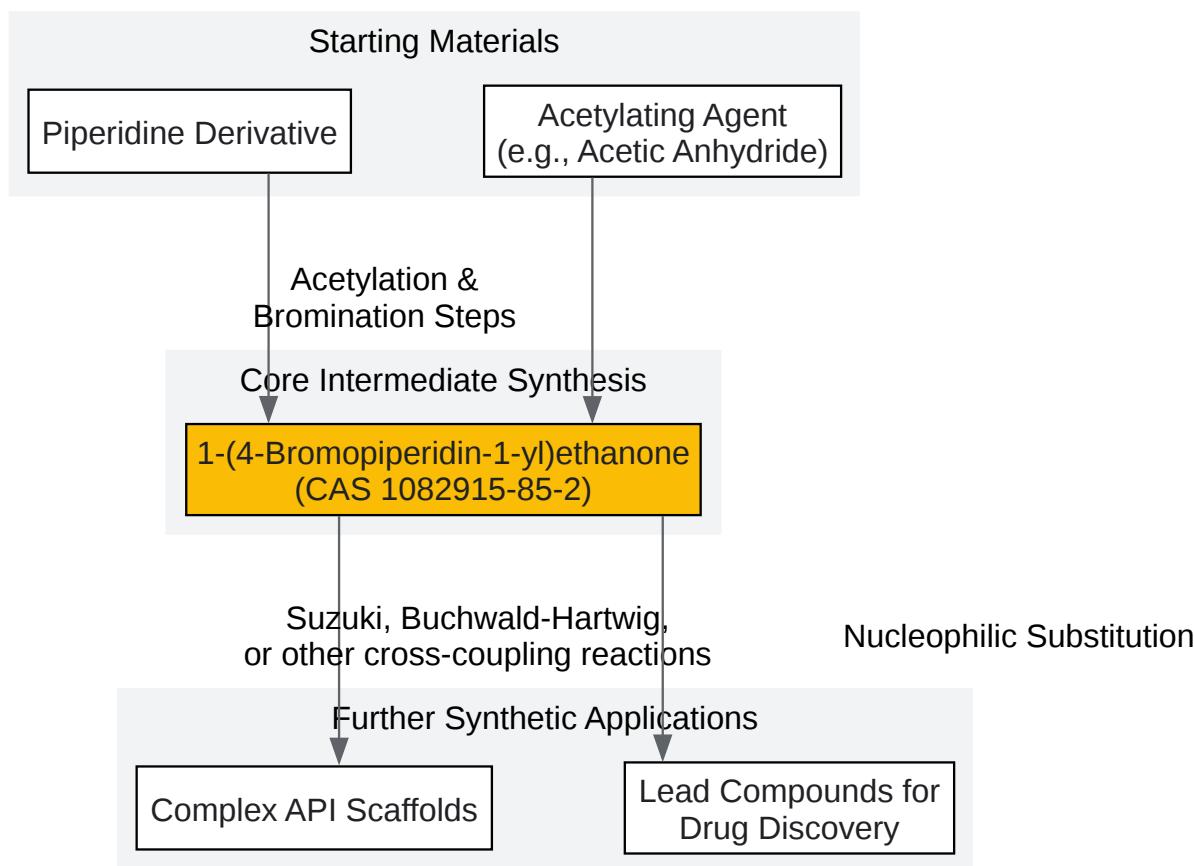
Parameter	Recommendation	Reference
Storage Temperature	2-8°C	<a href="#">[2]</a> <a href="#">[7]</a>
Storage Conditions	Keep container tightly closed in a dry, well-ventilated place. Store under an inert gas atmosphere to protect from moisture.	

## Synthesis and Role in Drug Discovery

**1-(4-Bromopiperidin-1-yl)ethanone** is not typically an active pharmaceutical ingredient (API) itself but serves as a critical structural motif and intermediate in the synthesis of novel therapeutic agents. The piperidine ring is a common feature in many approved drugs, and the

bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions.

Its application as a building block is fundamental in constructing lead compounds for drug discovery programs. For instance, piperidine derivatives are explored for a wide range of biological targets, including as receptor agonists and antagonists.<sup>[9]</sup>



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Role as a chemical intermediate in synthesis.

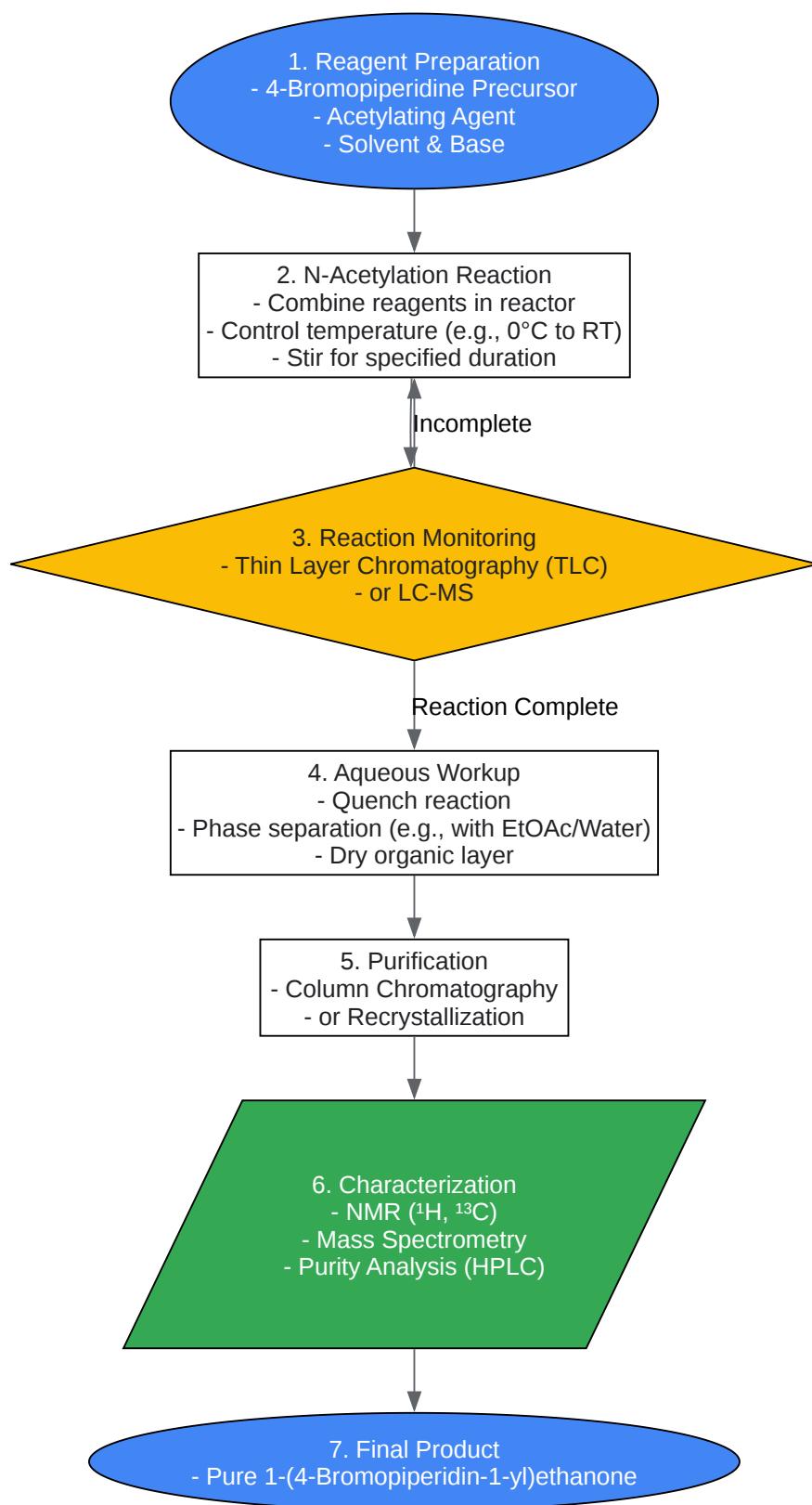
## Experimental Protocols

While specific, peer-reviewed synthesis protocols for **1-(4-Bromopiperidin-1-yl)ethanone** are not readily available in the searched literature, a general procedure can be inferred from

standard organic chemistry principles. The synthesis would likely involve the N-acetylation of a 4-bromopiperidine precursor.

## General Synthetic Workflow

The diagram below outlines a conceptual workflow for the synthesis and purification of a target compound like **1-(4-Bromopiperidin-1-yl)ethanone**.

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A general experimental workflow for synthesis.

Note: This represents a generalized protocol. The actual choice of reagents, solvents, temperatures, and reaction times must be optimized for specific laboratory conditions. All experimental work should be preceded by a thorough literature search and risk assessment.

## Safety and Handling

Safety is paramount when handling any chemical intermediate. The available data for **1-(4-Bromopiperidin-1-yl)ethanone** indicates that it should be handled with care.

## Hazard Identification and Precautionary Statements

The following table summarizes the GHS hazard classifications found in safety data sheets.

Hazard Class	GHS Code	Precautionary Statement	Reference
Acute Toxicity, Oral (Category 4)	H302	Harmful if swallowed.	
Acute aquatic hazard (Category 1)	H400	Very toxic to aquatic life.	
Chronic aquatic hazard (Category 1)	H410	Very toxic to aquatic life with long lasting effects.	
Personal Protective Equipment (PPE)	P280	Wear protective gloves/protective clothing/eye protection/face protection.	[8]
Handling	P264, P270, P273	Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment.	
Emergency Response (If Swallowed)	P301 + P310	IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.	[8]
Disposal	P501	Dispose of contents/container to an approved waste disposal plant.	

Note: Some safety data sheets for related brominated compounds suggest higher toxicity (e.g., "Toxic if swallowed, in contact with skin or if inhaled").<sup>[8]</sup> Given the lack of extensive toxicological data for this specific compound, it is prudent to handle it with the appropriate engineering controls (e.g., fume hood) and comprehensive personal protective equipment.<sup>[8]</sup>

## Conclusion

**1-(4-Bromopiperidin-1-yl)ethanone** (CAS 1082915-85-2) is a valuable chemical intermediate with established applications in the synthesis of complex organic molecules for pharmaceutical and research purposes. While comprehensive experimental and toxicological data are not widely published, its known properties and structural features confirm its utility as a versatile building block. Researchers and drug development professionals should handle this compound with appropriate safety precautions, recognizing its potential hazards and its utility in advancing medicinal chemistry projects.

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